molecular formula C17H18N2O2 B4045105 1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL

1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL

Cat. No.: B4045105
M. Wt: 282.34 g/mol
InChI Key: PDQDDMBMDUHXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]ethanol is 282.136827821 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Encapsulation of Molybdenum(VI) Complexes : A study presented the synthesis of a molybdenum(VI) complex using similar structural components for the catalytic oxidation of primary alcohols and hydrocarbons. The research highlights the encapsulation of this catalyst in zeolite Y, enhancing its catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Antifungal Studies

  • Antimicrobial and Antifungal Properties : Another study synthesized compounds closely related to the query compound and evaluated their efficacy against plant pathogenic fungi. This research provides insights into the structural features contributing to antimicrobial and antifungal activities (Jebur & Ismail, 2019).

Photocatalytic Oxidation

  • Photocatalytic Oxidation on Titanium Dioxide : Research on the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to the query, showcased the conversion to corresponding aldehydes under visible light irradiation. This study implies potential environmental and synthetic applications for photocatalytic processes (Higashimoto et al., 2009).

Synthetic Methodologies

  • Innovative Synthetic Approaches : Several studies outline novel synthetic pathways for creating structurally related compounds, providing a foundation for future research in material science, medicinal chemistry, and organic synthesis. These methodologies offer insights into the versatile applications of benzimidazole derivatives and related structures in synthesizing complex molecules (Sidorina & Osyanin, 2007), (Vosmann et al., 2008).

Properties

IUPAC Name

1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(20)17-18-14-8-4-5-9-15(14)19(17)11-13-7-3-6-10-16(13)21-2/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQDDMBMDUHXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Reactant of Route 2
Reactant of Route 2
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Reactant of Route 3
Reactant of Route 3
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Reactant of Route 5
Reactant of Route 5
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL
Reactant of Route 6
1-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHAN-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.